REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:34]=[C:35]([F:37])[CH:36]=1)[CH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2[NH:15][C:16](=[O:33])[C:17]1[CH:22]=[CH:21][C:20]([N:23]2[CH2:28][CH2:27][N:26]([CH3:29])[CH2:25][CH2:24]2)=[CH:19][C:18]=1[N+:30]([O-])=O.C1CCCCC=1>[Pd].O1CCOCC1>[NH2:30][C:18]1[CH:19]=[C:20]([N:23]2[CH2:24][CH2:25][N:26]([CH3:29])[CH2:27][CH2:28]2)[CH:21]=[CH:22][C:17]=1[C:16]([NH:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[C:6]([CH2:5][C:4]3[CH:34]=[C:35]([F:37])[CH:36]=[C:2]([F:1])[CH:3]=3)[CH:7]=2)[NH:11][N:10]=1)=[O:33]
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Name
|
|
Quantity
|
3.21 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(CC=2C=C3C(=NNC3=CC2)NC(C2=C(C=C(C=C2)N2CCN(CC2)C)[N+](=O)[O-])=O)C=C(C1)F
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
|
C1=CCCCC1
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Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered over a celite pad
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Type
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WASH
|
Details
|
washing thoroughly with THF and MeOH
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Type
|
CUSTOM
|
Details
|
After evaporation of the organic phase, purification of the crude by chromatography over silica gel (DCM/MeOH 95/5)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC2=NNC3=CC=C(C=C23)CC2=CC(=CC(=C2)F)F)C=CC(=C1)N1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.51 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |